Superior Chiral Organocatalyst: Enantioselectivity and Yield vs. Timolol and Propranolol
In a direct head-to-head comparison for the asymmetric α-hydroxylation of β-keto esters, the target compound, (R)-1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol (7f), demonstrated significantly higher enantioselectivity (57% ee) and chemical yield (92%) compared to the clinically used beta-blockers timolol (32% ee) and propranolol (18% ee) [1]. This quantitative difference underscores its unique utility as a chiral organocatalyst in synthetic chemistry.
| Evidence Dimension | Enantioselectivity (ee) and Yield in asymmetric α-hydroxylation of β-keto esters |
|---|---|
| Target Compound Data | 57% ee, 92% yield |
| Comparator Or Baseline | Timolol: 32% ee; Propranolol: 18% ee |
| Quantified Difference | +25% ee vs. Timolol; +39% ee vs. Propranolol |
| Conditions | 30 mol% catalyst, 20 mol% β-cyclodextrin co-catalyst, tert-butyl hydroperoxide oxidant, n-hexane solvent |
Why This Matters
This data directly informs procurement decisions for researchers developing asymmetric synthetic methodologies, as it quantifies the target compound's superior catalytic performance over readily available commercial alternatives.
- [1] Gong, B., Meng, Q. W., Su, T., & Gao, Z. X. (2010). Chiral Drug-Catalyzed Asymmetric alpha-Hydroxylation of beta-Keto Esters. Chinese Journal of Organic Chemistry, 30(3), 401–408. View Source
